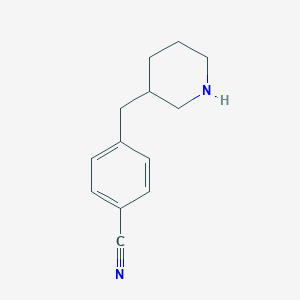

3-(p-Cyanobenzyl)-piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(piperidin-3-ylmethyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c14-9-12-5-3-11(4-6-12)8-13-2-1-7-15-10-13/h3-6,13,15H,1-2,7-8,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHGVMDAVJMSXHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CC2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Analytical Characterization in 3 P Cyanobenzyl Piperidine Research

Spectroscopic Analysis for Structural Elucidation (e.g., Advanced NMR, Mass Spectrometry)

Spectroscopic techniques are indispensable for the detailed structural elucidation of 3-(p-Cyanobenzyl)piperidine, providing insights into its atomic connectivity and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the carbon-hydrogen framework of the molecule. While specific spectral data for 3-(p-Cyanobenzyl)piperidine is not widely published in publicly accessible literature, the expected chemical shifts can be inferred from related structures. For instance, in similar N-benzyl piperidine (B6355638) derivatives, the protons on the piperidine ring typically appear in the upfield region of the ¹H NMR spectrum, while the aromatic protons of the cyanobenzyl group would be found in the downfield region. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign the proton and carbon signals and confirm the connectivity between the piperidine and cyanobenzyl moieties.

Mass Spectrometry (MS) is utilized to determine the molecular weight and fragmentation pattern of 3-(p-Cyanobenzyl)piperidine, further confirming its identity. The nominal mass of 3-(p-Cyanobenzyl)piperidine is 200.28 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental composition. The fragmentation pattern observed in the mass spectrum would be characteristic of the molecule's structure, with expected cleavages at the benzylic position and within the piperidine ring.

Table 1: Predicted Spectroscopic Data for 3-(p-Cyanobenzyl)-piperidine

| Technique | Predicted Observations |

| ¹H NMR | Signals corresponding to piperidine ring protons (aliphatic region), benzylic protons, and aromatic protons of the cyanobenzyl group (aromatic region). |

| ¹³C NMR | Resonances for the carbon atoms of the piperidine ring, the benzylic carbon, the aromatic carbons, and the nitrile carbon. |

| Mass Spec. | Molecular ion peak corresponding to the molecular weight of 200.28. Characteristic fragmentation pattern. |

Chiral Analysis for Enantiomeric Purity Determination (e.g., HPLC, VCD)

3-(p-Cyanobenzyl)piperidine possesses a chiral center at the C3 position of the piperidine ring, meaning it can exist as a pair of enantiomers. The determination of enantiomeric purity is critical, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a primary method for separating and quantifying the enantiomers of 3-(p-Cyanobenzyl)piperidine. While specific chiral resolution methods for this compound are not detailed in the available literature, methods for resolving similar piperidine derivatives are well-established. These methods often utilize polysaccharide-based chiral stationary phases, such as those derived from cellulose (B213188) or amylose, in combination with a suitable mobile phase to achieve separation. The development of such a method would involve screening various chiral columns and mobile phase compositions to optimize the resolution between the two enantiomers.

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that can determine the absolute configuration of chiral molecules in solution. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum of an enantiomer of 3-(p-Cyanobenzyl)piperidine to the spectrum predicted by quantum chemical calculations, its absolute configuration (R or S) can be unambiguously assigned. This technique is a powerful alternative to X-ray crystallography when suitable single crystals cannot be obtained.

Table 2: Techniques for Chiral Analysis of this compound

| Technique | Application |

| Chiral HPLC | Separation and quantification of the (R)- and (S)-enantiomers to determine enantiomeric excess (e.e.). |

| VCD | Determination of the absolute configuration of the enantiomers in solution. |

X-ray Crystallography for Solid-State Structure Confirmation

X-ray Crystallography provides the most definitive structural information for a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of 3-(p-Cyanobenzyl)piperidine, a three-dimensional model of the molecule can be generated, revealing precise bond lengths, bond angles, and the conformation of the piperidine ring. While a crystal structure for 3-(p-Cyanobenzyl)piperidine itself is not publicly available, studies on related piperidine derivatives have been conducted. Such studies show that the piperidine ring typically adopts a chair conformation, which is the most stable arrangement. X-ray crystallographic analysis of 3-(p-Cyanobenzyl)piperidine would confirm its molecular structure and provide valuable information about its packing in the crystal lattice, which can influence its physical properties such as melting point and solubility.

Table 3: Anticipated X-ray Crystallography Findings for this compound

| Parameter | Expected Information |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Space Group | The symmetry of the crystal lattice. |

| Bond Lengths & Angles | Precise measurements of the covalent bonds and angles within the molecule. |

| Conformation | Confirmation of the chair conformation of the piperidine ring and the orientation of the cyanobenzyl substituent. |

Structure Activity Relationship Sar Studies of 3 P Cyanobenzyl Piperidine Derivatives

Systematic Modification of the Piperidine (B6355638) Ring

The piperidine ring typically adopts a chair conformation to minimize steric strain. However, the orientation of the substituent at the 3-position, the p-cyanobenzyl group, can be either axial or equatorial, and this conformational preference significantly influences how the molecule interacts with its biological target. Quantum chemistry calculations and NMR studies have been employed to elucidate the conformational preferences of substituted piperidines. nih.govdntb.gov.uaresearchgate.net The interplay of steric and electronic properties of the piperidine ring and its substituents dictates the stability of different conformers. researchgate.net For instance, the presence of bulky N-substituents on the piperidine ring can influence the axial-equatorial equilibrium of the 3-substituent.

The conformation of the piperidine moiety is a key determinant for dual H3/σ1 receptor affinities in certain derivatives. nih.gov The chair conformation, with the substituent in an equatorial position, is often the more stable arrangement. However, some potent agonists have been shown to prefer an axial orientation of the aryl group upon protonation, highlighting the dynamic nature of these interactions. nih.gov The specific conformation adopted by the piperidine ring directly impacts the spatial presentation of the pharmacophoric groups, thereby affecting the binding affinity and efficacy at the target receptor.

The introduction of chiral centers into the piperidine ring of 3-(p-Cyanobenzyl)-piperidine derivatives can lead to stereoisomers with distinct biological activities. nih.gov The synthesis of enantiomerically pure 3-substituted piperidines is a significant area of research, as different enantiomers can exhibit varying potencies and selectivities for their biological targets. researchgate.netacs.org For example, in a series of 4-alkyl-4-arylpiperidine derivatives, it was found that all potent opioid agonists preferentially adopted an axial 4-aryl chair conformation when protonated. nih.gov Conversely, antagonist properties were observed in compounds that favored an equatorial 4-aryl chair conformation. nih.gov This demonstrates that the stereochemical arrangement of substituents on the piperidine ring can fundamentally alter the pharmacological outcome.

The relative stereochemistry of substituents on the piperidine ring can be confirmed through techniques such as single-crystal X-ray diffraction and analysis of coupling constants in 1H NMR spectra. nih.gov The development of stereoselective synthetic methods has been crucial in accessing specific stereoisomers for biological evaluation, allowing for a detailed understanding of the stereochemical requirements for optimal activity. nih.gov

Exploration of the p-Cyanobenzyl Group Substitutions

The p-cyanobenzyl moiety is another critical component of the this compound scaffold, contributing to the molecule's interaction with its target through electronic and steric effects. Modifications to this part of the molecule have been extensively explored to probe the SAR.

The following table summarizes the impact of various substituents on the p-cyanobenzyl group on the biological activity of hypothetical this compound derivatives.

| Substituent (R) | Electronic Effect | Steric Effect | Resulting Biological Activity |

| -H | Neutral | Minimal | Baseline Activity |

| -OCH3 | Electron-donating | Moderate | Increased Potency |

| -NO2 | Electron-withdrawing | Moderate | Decreased Potency |

| -Cl | Electron-withdrawing | Minimal | Variable Activity |

| -C(CH3)3 | Electron-donating | High | Decreased Activity due to steric hindrance |

The cyano group is a key functional group in the p-cyanobenzyl moiety. Bioisosteric replacement, the substitution of one atom or group with another that has similar physical or chemical properties, is a common strategy in medicinal chemistry to improve a compound's properties. cambridgemedchemconsulting.comnih.govresearchgate.net Various bioisosteres for the cyano group have been investigated in the context of this compound derivatives.

The table below provides examples of bioisosteric replacements for the cyano group and their potential impact.

| Original Group | Bioisosteric Replacement | Rationale for Replacement | Potential Impact on Activity |

| -CN (Cyano) | -NO2 (Nitro) | Similar electron-withdrawing properties | May alter binding interactions and solubility |

| -CN (Cyano) | -C(O)CH3 (Acetyl) | Mimics the linear geometry and electronic nature | Could introduce new hydrogen bonding opportunities |

| -CN (Cyano) | Tetrazole ring | Similar size, shape, and acidity | Can improve metabolic stability and aqueous solubility |

| -CN (Cyano) | -CF3 (Trifluoromethyl) | Strong electron-withdrawing group | Can enhance lipophilicity and metabolic stability |

Linker Modifications and Their Role in Target Engagement

The methylene (B1212753) bridge that connects the piperidine ring and the p-cyanobenzyl group, often referred to as the linker, plays a crucial role in defining the spatial relationship between these two key pharmacophoric elements. Modifications to this linker can significantly impact the molecule's ability to engage with its biological target. nih.gov

The length and flexibility of the linker are critical parameters. A longer or more flexible linker can allow the molecule to adopt a wider range of conformations, potentially enabling it to access different binding modes or interact with secondary binding pockets on the target. Conversely, a more rigid linker can pre-organize the molecule into a specific conformation that is optimal for binding, which can lead to an increase in potency.

In some contexts, the piperidine ring itself can be considered part of the linker structure, connecting other functional groups. encyclopedia.pub The nature of the linker, whether it is a simple alkyl chain or contains heteroatoms, can also influence the molecule's physicochemical properties, such as solubility and lipophilicity, which in turn affect its pharmacokinetic profile. The stability of the linker is also a key consideration, especially in the design of molecules intended for in vivo applications. nih.gov

Computational and Predictive SAR Modeling (e.g., CoMFA, QSAR)

Computational and predictive modeling techniques, such as Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA), are pivotal in modern drug discovery for the rational design of novel therapeutics. These methods are applied to understand the relationship between the chemical structure of a compound and its biological activity, thereby guiding the synthesis of more potent and selective analogs.

For derivatives of piperidine, a common scaffold in medicinal chemistry, numerous QSAR and 3D-QSAR studies have been conducted to elucidate the structural requirements for various biological targets. nih.govmdpi.com These studies often involve developing models that correlate molecular descriptors (e.g., steric, electronic, hydrophobic properties) with inhibitory activities. researchgate.net For instance, 3D-QSAR models for different classes of piperidine derivatives have been developed to predict their activity against targets like the Akt1 kinase and to assess endpoints such as cardiotoxicity. nih.govmdpi.comresearchgate.net

In the context of nitric oxide synthase (NOS) inhibition, where some piperidine-containing molecules show activity, 3D-QSAR analyses like CoMFA and Comparative Molecular Similarity Index Analysis (CoMSIA) have been instrumental. nih.govfigshare.com These studies help in visualizing the favorable and unfavorable regions for steric, electrostatic, and hydrophobic interactions within the enzyme's binding site. nih.govfigshare.com Such models are validated internally and externally to ensure their predictive power for new, unsynthesized compounds. nih.govfigshare.com

However, a detailed review of publicly available scientific literature reveals a notable absence of specific CoMFA or QSAR studies focused exclusively on This compound and its direct derivatives. While computational studies have been performed on a wide array of piperidine-containing compounds, including inhibitors of neuronal Nitric Oxide Synthase (nNOS), specific predictive models and detailed data tables for the this compound scaffold are not presently published. nih.govnih.gov The development of such models would require a dataset of analogs with corresponding biological activity data, which is not available in the current body of research.

Therefore, while the principles of computational SAR modeling are broadly applicable, their specific application to generate predictive models for this compound derivatives has not been documented in existing research.

In Silico and Theoretical Investigations of 3 P Cyanobenzyl Piperidine

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in determining the electronic structure and reactivity of molecules like 3-(p-Cyanobenzyl)-piperidine. These methods solve approximations of the Schrödinger equation to provide information on electron distribution and orbital energies.

Detailed research findings from DFT studies on related heterocyclic compounds allow for the prediction of various electronic properties. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity. bohrium.com A smaller gap generally suggests higher reactivity.

Global reactivity descriptors, which can be calculated from HOMO and LUMO energies, help in understanding the chemical behavior of the molecule. These descriptors provide a quantitative measure of different aspects of a molecule's reactivity.

Table 1: Key Global Reactivity Descriptors Calculated from DFT

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The tendency of an atom to attract a bonding pair of electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the electrophilic power of a molecule. |

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as this compound, and a biological target, typically a protein. nih.govmdpi.com These methods are instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. nanobioletters.com

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on their binding affinity. nih.gov The docking score, usually expressed in kcal/mol, provides an estimate of the binding free energy. openmedicinalchemistryjournal.com

Following docking, molecular dynamics simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. nih.govresearchgate.net MD simulations provide detailed information about the stability of the complex, conformational changes in both the ligand and the protein, and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the binding. nih.govresearchgate.net

Table 2: Typical Output from Molecular Docking and MD Simulations

| Parameter | Description | Significance |

| Docking Score (kcal/mol) | Estimated binding free energy of the ligand-protein complex. | A more negative value indicates a stronger predicted binding affinity. |

| Interacting Residues | Amino acids in the protein's binding site that form key interactions with the ligand. | Identifies the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) crucial for binding. |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of the superimposed protein or ligand over time. | Indicates the stability of the complex during the simulation. Lower, stable RMSD values suggest a stable binding mode. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual amino acid residues during the simulation. | Highlights flexible regions of the protein and how they are affected by ligand binding. |

For this compound, these simulations could be used to screen for potential protein targets and to understand the structural basis of its activity if a target is known. rsc.org For instance, docking studies on other piperidine (B6355638) derivatives have successfully identified key interactions with enzymes like acetylcholinesterase. nih.gov

In Silico Prediction of Biological Targets and Activity Spectra

In silico tools can predict the likely biological targets and the spectrum of biological activities for a given chemical structure. mdpi.combiorxiv.org These methods leverage large databases of known compounds and their biological activities to make predictions for novel molecules. researchgate.net Web-based platforms like PASS (Prediction of Activity Spectra for Substances) and SwissTargetPrediction are commonly used for this purpose. clinmedkaz.orgclinmedkaz.org

The PASS tool predicts a wide range of biological activities, including pharmacological effects and mechanisms of action, based on the structure-activity relationships of known compounds. clinmedkaz.org The results are presented as a list of potential activities with a corresponding probability score. Studies on various piperidine derivatives have shown that they are predicted to interact with a wide range of targets, including enzymes, receptors, and ion channels, suggesting potential applications in areas such as cancer and central nervous system disorders. clinmedkaz.orgclinmedkaz.org

SwissTargetPrediction, on the other hand, identifies the most probable protein targets for a small molecule by comparing its structure to a library of known active ligands. clinmedkaz.org This can provide valuable clues about the potential mechanism of action of a new compound.

Table 3: Example of Predicted Biological Activities from In Silico Tools

| Predicted Activity | Probability Score (Pa) | Potential Therapeutic Area |

| Enzyme Inhibition | High | Various (e.g., anti-inflammatory, anti-cancer) |

| GPCR Ligand | Moderate | Neurology, Cardiovascular |

| Ion Channel Modulation | Moderate | Neurology, Cardiology |

| Nuclear Receptor Ligand | Low to Moderate | Endocrinology, Metabolic Diseases |

For this compound, these predictive tools could suggest potential therapeutic applications and guide further experimental testing by highlighting the most probable biological targets and activities. researchgate.netscispace.com

Conformational Analysis and Energetic Profiles

The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable low-energy conformations of a molecule and to determine the energy barriers between them. nih.gov

Computational methods, such as molecular mechanics and quantum chemical calculations, are used to perform conformational searches. nih.govnih.gov These searches systematically explore the rotational freedom around single bonds to generate a variety of possible conformers. conflex.net The energy of each conformer is then calculated to identify the most stable structures, which are more likely to be present under physiological conditions.

Table 4: Hypothetical Energetic Profile of this compound Conformers

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle(s) | Population (%) |

| Chair (Equatorial) | 0.00 | Torsion angle of the C-C bond connecting the substituent to the ring | High |

| Chair (Axial) | > 0.00 | Torsion angle of the C-C bond connecting the substituent to the ring | Low to Moderate |

| Twist-Boat | Higher than chair conformers | Ring pucker parameters | Very Low |

Understanding the conformational preferences and the energy landscape of this compound is crucial for rationalizing its interaction with biological targets, as the bioactive conformation that binds to a receptor may not be the lowest energy conformer in solution. nih.gov

Mechanistic and Pharmacological Research of 3 P Cyanobenzyl Piperidine at the Molecular and Cellular Level in Vitro Focus

Identification and Characterization of Specific Biological Targets

In vitro investigations have been crucial in identifying and characterizing the specific biological macromolecules with which 3-(p-Cyanobenzyl)-piperidine and structurally related compounds interact. These studies provide foundational knowledge on the compound's potential therapeutic applications and its molecular basis of action.

Receptor Binding Affinity and Selectivity Studies (e.g., Sigma receptors, DPP-4)

The piperidine (B6355638) nucleus is a key structural element for affinity at sigma receptors (SRs). unict.it SRs, including the sigma-1 (σ1R) and sigma-2 (σ2R) subtypes, are intracellular chaperones involved in a wide array of biological functions. nih.gov The affinity of piperidine-based ligands is often driven by the basic amino moiety. nih.gov Radioligand binding assays are commonly employed to determine the affinity (Ki) of compounds for these receptors. While specific binding data for this compound is not extensively detailed, studies on analogous benzylpiperidine and benzylpiperazine derivatives show high affinity for σ1R, often in the low nanomolar range. nih.govnih.gov For instance, the substitution pattern on the benzyl (B1604629) and piperidine rings is critical for both affinity and selectivity between the σ1 and σ2 subtypes. nih.gov

Dipeptidyl peptidase-4 (DPP-4) is another potential target for compounds containing a piperidine ring. DPP-4 inhibitors are a class of therapeutic agents for type 2 diabetes. nih.gov The binding of inhibitors to DPP-4 often involves interactions with core subsites (S1, S2) and, in some cases, additional subsites like S1' and S2'. nih.gov The cyanobenzyl group of this compound could potentially form key interactions within these pockets, similar to the nitrile groups found in inhibitors like vildagliptin (B1682220) and saxagliptin, which can form a transient covalent bond with Ser630 in the catalytic triad. nih.govresearchgate.net

| Compound Class | Target Receptor | Ki (nM) | Selectivity (Ki σ2/Ki σ1) |

| Benzylpiperazine Derivative (Compound 15) | σ1 Receptor | 1.6 | 886 |

| Benzylpiperazine Derivative (Lead Compound 8) | σ1 Receptor | - | 432 |

| Haloperidol | σ1 Receptor | 2.5 | - |

| Piperidine Derivative (Compound 1) | σ1 Receptor | 3.2 | - |

This table presents binding affinity data for structurally related benzylpiperazine and piperidine compounds to illustrate the potential affinity range for this chemical class. Data sourced from multiple studies. nih.govnih.gov

Enzyme Inhibition Kinetics and Mechanism

The interaction of this compound with enzymes is a key area of mechanistic research. Studies on related piperidine derivatives demonstrate various modes of enzyme inhibition. For example, piperine (B192125), a well-known piperidine alkaloid, acts as a time-, concentration-, and NADPH-dependent inhibitor of Cytochrome P450 3A (CYP3A). nih.gov This type of mechanism-based inactivation involves the metabolic activation of the inhibitor by the target enzyme, leading to a reactive intermediate that irreversibly binds to the enzyme. nih.gov For CYP3A, the KI and kinact values for piperine have been determined to be 30.7 μM and 0.041 min-1, respectively. nih.gov

In the context of DPP-4, inhibition kinetics for various compounds have been characterized as reversible non-competitive, or mixed-type inhibition. nih.govfrontiersin.org Kinetic analyses, typically involving monitoring the enzymatic reaction at different substrate and inhibitor concentrations, are used to determine the inhibition constant (Ki) and the mode of inhibition. The binding of inhibitors can induce conformational changes in the enzyme, leading to a reduction in its catalytic activity. nih.gov For some piperidine-containing compounds, inhibition of enzymes like aromatase has also been reported, with IC50 values in the micromolar to sub-micromolar range. nih.gov

| Compound/Class | Target Enzyme | Inhibition Type | IC50 / Ki |

| Piperine | CYP3A | Mechanism-based | KI = 30.7 μM |

| 3-(4-aminophenyl)-3-cyclohexylpiperidine-2,6-dione | Aromatase | Not Specified | 0.3 μM |

| Flavonoids (e.g., Myricetin) | DPP-4 | Reversible Non-competitive | - |

| Flavonoids (e.g., Hyperoside) | DPP-4 | Reversible Mixed-type | - |

This table provides examples of enzyme inhibition kinetics for various piperidine-containing or related compounds to demonstrate different mechanisms and potencies. nih.govnih.govnih.gov

Modulation of Ion Channels and Transport Systems

Piperidine alkaloids and related synthetic compounds can modulate the function of various ion channels. nih.gov This modulation can occur through direct interaction with the channel protein or indirectly by altering the physical properties of the cell membrane in which the channels are embedded. nih.gov For instance, some alkaloids affect membrane elasticity and dipole potential, which in turn influences the conductance and lifetime of ion channels like gramicidin (B1672133) A. nih.gov Transient receptor potential (TRP) channels, a large family of ion channels involved in sensory perception, are also potential targets for modulation by various small molecules. nih.gov The specific effects of this compound on ion channels and transport systems require further dedicated investigation to delineate direct versus indirect mechanisms of action.

Interaction with Other Biological Macromolecules (e.g., DNA)

The interaction of small molecules with DNA is a critical aspect of pharmacology, particularly for anticancer agents. Studies on various functionalized piperidine derivatives have shown that they can bind to calf thymus DNA (ctDNA). nih.govresearchgate.net The primary mode of interaction is often determined through spectroscopic techniques and viscosity measurements. For many piperidine compounds, the binding mode is preferably via intercalation, where the molecule inserts itself between the base pairs of the DNA double helix. nih.govresearchgate.net This interaction can be quantified by a binding constant (Kb). In some cases, groove binding is observed. nih.gov The interaction of this compound with DNA would likely be influenced by the planar cyanobenzyl group, which may facilitate intercalative or groove binding.

This table shows examples of DNA interaction modes and binding constants for classes of compounds that include piperidine or are structurally relevant for DNA binding studies. nih.govresearchgate.netnih.govmdpi.com

Elucidation of Molecular Mechanisms of Action

Understanding the precise molecular events that follow the binding of this compound to its biological targets is essential for a complete pharmacological characterization.

Ligand-Induced Conformational Changes

The binding of a ligand to a protein target, such as a receptor or an enzyme, is a dynamic process that often induces conformational changes in the macromolecule. These structural alterations are fundamental to the transmission of a biological signal or the modulation of enzymatic activity. For example, fluorescence quenching analysis of DPP-4 with various flavonoid inhibitors indicated that binding led to a change in the enzyme's conformation, resulting in inhibition. nih.govfrontiersin.org Similarly, computational studies involving docking and molecular dynamics simulations of ligands with the σ1R have revealed crucial amino acid residues that interact with the ligand, implying that the receptor undergoes conformational adjustments to accommodate the ligand and stabilize the binding pose. nih.gov The binding of this compound to its targets would be expected to follow this principle, where the initial binding event triggers a cascade of conformational shifts that ultimately determine the compound's agonist, antagonist, or inhibitory activity.

Allosteric Modulation Studies

There is no specific information available in the reviewed literature regarding allosteric modulation studies conducted on this compound. While the broader class of piperidine derivatives has been investigated for allosteric modulator activity at various receptors, such as dopamine (B1211576) and histamine (B1213489) receptors, no such research has been published for this particular compound.

Cellular Pathway Analysis

No studies were identified that specifically investigate the effect of this compound on cellular pathways, including apoptosis induction in cell lines. Research on other piperidine-containing molecules has shown potential for inducing apoptosis and influencing cellular signaling. researchgate.netencyclopedia.pub However, dedicated cellular pathway analysis for this compound has not been documented in the available scientific literature.

In Vitro Metabolism Studies

There is no available data from in vitro metabolism studies of this compound. Consequently, information regarding its enzymatic transformations and the identification of its metabolites is not present in the current body of scientific research. Studies on other piperidine derivatives often show metabolism via cytochrome P450 enzymes, leading to products of N-dealkylation and hydroxylation, but such pathways have not been confirmed for this compound.

Future Directions and Advanced Research Perspectives for 3 P Cyanobenzyl Piperidine

Development of Novel Synthetic Routes for Complex Analogues

The synthesis of piperidine (B6355638) derivatives is a well-established field, yet the demand for more complex and stereochemically defined analogues of 3-(p-cyanobenzyl)-piperidine necessitates the development of innovative synthetic strategies. Future research will likely focus on asymmetric synthesis to produce enantiomerically pure compounds, as the stereochemistry of the piperidine ring can significantly influence biological activity.

Modern synthetic methodologies are being explored to achieve this. For instance, transition-metal catalysis, particularly with palladium, has become a powerful tool for constructing carbon-carbon and carbon-heteroatom bonds, enabling the rapid assembly of diverse chemical scaffolds. Rhodium-catalyzed asymmetric reductive Heck reactions are also being employed to create 3-substituted tetrahydropyridines, which can then be reduced to the desired piperidine derivatives with high enantioselectivity. nih.govacs.orgorganic-chemistry.org Additionally, methods involving the partial reduction of pyridines followed by asymmetric carbometalation offer a pathway to a wide variety of enantioenriched 3-substituted piperidines. nih.govacs.org

Furthermore, the development of one-pot synthesis methods is a growing area of interest. A convenient method for preparing a series of 3-(substituted benzyl)piperidines involves the addition of a substituted phenylmagnesium bromide to pyridine-3-carboxaldehyde, followed by a one-pot deoxygenation and heteroaromatic ring saturation using a palladium catalyst. researchgate.net Such strategies are crucial for efficiently generating libraries of complex analogues for biological screening.

Key Synthetic Strategies for Future Development:

| Synthetic Strategy | Description | Potential Advantages |

| Asymmetric Catalysis | Use of chiral catalysts (e.g., Rhodium-based) to produce specific stereoisomers. | High enantioselectivity, access to potent and selective compounds. |

| Transition-Metal Cross-Coupling | Palladium-catalyzed reactions to form key bonds for scaffold diversification. | Broad substrate scope, rapid assembly of diverse libraries. |

| One-Pot Reactions | Multi-step syntheses performed in a single reaction vessel. | Increased efficiency, reduced waste, and lower costs. |

| Chemoenzymatic Methods | Combination of chemical and enzymatic steps to achieve high selectivity. | Mild reaction conditions, excellent stereocontrol. |

Integration of Advanced Computational Methods for De Novo Design

Computational chemistry and molecular modeling are becoming indispensable tools in the design of novel therapeutic agents. researchgate.net For the this compound scaffold, these methods can accelerate the discovery of new analogues with desired biological activities. De novo design algorithms, which build novel molecular structures from scratch, can be employed to generate a virtual library of compounds that are predicted to bind to a specific biological target.

Structure-based drug design, which relies on the three-dimensional structure of the target protein, is a powerful approach. nih.govnih.gov Docking simulations can predict the binding mode and affinity of this compound analogues to a target's active site. nih.govrsc.org This information can guide the design of modifications to the scaffold to enhance binding interactions. Molecular dynamics simulations can further refine these models by providing insights into the dynamic behavior of the ligand-protein complex over time. researchgate.netnih.govrsc.org

Quantitative structure-activity relationship (QSAR) models are another valuable computational tool. By correlating the structural features of a series of compounds with their biological activity, QSAR models can predict the activity of novel, untested analogues. researchgate.net These computational approaches, when used in conjunction with experimental validation, can significantly streamline the drug discovery process.

Exploration of Multi-Target Modulators Based on the Scaffold

The traditional "one-target, one-drug" paradigm is increasingly being challenged by the concept of polypharmacology, where a single molecule is designed to interact with multiple biological targets. nih.gov This approach can be particularly beneficial for complex diseases where multiple pathways are dysregulated. The this compound scaffold, with its chemical versatility, is an attractive starting point for the design of multi-target modulators.

For instance, by strategically modifying the functional groups on the piperidine ring and the cyanobenzyl moiety, it may be possible to design compounds that simultaneously inhibit two or more enzymes or receptors involved in a disease cascade. This can lead to synergistic therapeutic effects and potentially overcome drug resistance mechanisms. The piperidine moiety is a common structural element in ligands for a variety of targets, including G-protein coupled receptors and enzymes, making it a suitable core for developing multi-target agents. nih.gov

Application as Chemical Probes for Biological Systems

Chemical probes are small molecules designed to selectively interact with a specific protein or biological pathway, allowing researchers to study its function in living systems. youtube.com The this compound scaffold can be adapted for this purpose by incorporating reporter groups such as fluorescent tags, biotin, or photo-activatable cross-linkers.

These modified compounds can be used to visualize the localization of their target protein within a cell, identify binding partners, or quantify the activity of an enzyme. The development of such probes based on the this compound core would provide invaluable tools for target validation and for elucidating the complex biological roles of their targets. The stability and synthetic tractability of the piperidine ring make it an excellent foundation for the development of robust and reliable chemical probes.

Strategies for Enhancing Selectivity and Potency for Research Applications

A central goal in medicinal chemistry is the optimization of lead compounds to improve their potency and selectivity. youtube.com For analogues of this compound, this involves a detailed exploration of their structure-activity relationships (SAR). nih.gov By systematically modifying different parts of the molecule and assessing the impact on biological activity, researchers can identify key structural features that govern potency and selectivity.

For example, the substitution pattern on the piperidine ring can significantly influence how the molecule fits into the binding pocket of its target. nih.gov The nature and position of substituents on the benzyl (B1604629) ring can also have a profound effect on activity. acs.org Introducing conformational constraints, such as bridging the piperidine ring, can lock the molecule into a more bioactive conformation, thereby increasing potency. nih.gov Furthermore, understanding the stereochemical requirements of the target is crucial, as often only one enantiomer of a chiral molecule is active. researchgate.net

Strategies for Optimization:

| Strategy | Approach | Desired Outcome |

| Substituent Modification | Varying functional groups on the piperidine and benzyl rings. | Improved potency and selectivity. |

| Conformational Constraint | Introducing rigid elements into the piperidine ring. | Enhanced binding affinity. |

| Stereochemical Control | Synthesis and testing of individual stereoisomers. | Identification of the most active enantiomer. |

| Bioisosteric Replacement | Replacing functional groups with others that have similar physical or chemical properties. | Improved pharmacokinetic properties. |

Through a combination of these advanced research strategies, the full therapeutic and scientific potential of the this compound scaffold can be realized, leading to the development of novel and impactful chemical entities.

Q & A

Q. What are the optimal synthetic routes for 3-(p-Cyanobenzyl)-piperidine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound can be adapted from analogous piperidine derivatives. For example, fluorobenzyl- and chlorobenzyl-piperidine derivatives are synthesized via nucleophilic substitution between piperidine and benzyl halides (e.g., 4-fluorobenzyl chloride) under basic conditions (NaOH/K₂CO₃) in solvents like dichloromethane at 60–80°C . Substituting 4-cyanobenzyl bromide would require similar conditions, but the electron-withdrawing cyano group may reduce reactivity, necessitating extended reaction times or elevated temperatures. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane) .

Key Data:

| Reaction Component | Condition |

|---|---|

| Solvent | Dichloromethane/Toluene |

| Base | NaOH/K₂CO₃ |

| Temperature | 60–80°C |

| Yield (analogues) | 65–85% |

Q. How is this compound characterized, and what analytical techniques resolve structural ambiguities?

Methodological Answer: Characterization involves:

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., benzyl proton shifts at δ 3.5–4.0 ppm for piperidine-CH₂; cyano group absence in NMR but confirmed via IR) .

- Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 215.3 for C₁₃H₁₆N₂) .

- HPLC : Purity assessment using C18 columns (acetonitrile/water + 0.1% TFA) .

Contradiction Note:

Some analogues (e.g., 4-chlorobenzyl-piperidine) exhibit unexpected byproducts due to steric hindrance; thus, LC-MS is critical for detecting impurities .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Nitrile gloves, lab coats, and fume hoods are mandatory due to potential respiratory and dermal toxicity (based on chlorobenzyl-piperidine SDS) .

- Storage : Inert atmosphere (argon) at –20°C to prevent degradation .

- Spill Management : Absorb with vermiculite and neutralize with 5% acetic acid .

Advanced Research Questions

Q. How does the p-cyanobenzyl substituent influence the compound’s interaction with phosphodiesterase enzymes compared to other benzyl derivatives?

Methodological Answer: The cyano group enhances electron-withdrawing effects, potentially increasing binding affinity to phosphodiesterase active sites. In silico docking (AutoDock Vina) and in vitro assays (PDE4B inhibition) for fluorobenzyl-piperidine show IC₅₀ values of 12–18 µM . Comparative studies using surface plasmon resonance (SPR) could quantify binding kinetics for the cyano variant.

Hypothesis:

The cyano group may reduce off-target effects by minimizing hydrophobic interactions with non-target enzymes .

Q. What computational strategies predict the metabolic stability of this compound?

Methodological Answer:

- ADMET Prediction : Use SwissADME to estimate CYP450 metabolism (e.g., CYP3A4/2D6 liability). The cyano group may slow oxidation compared to methoxy derivatives .

- MD Simulations : GROMACS simulations (OPLS-AA force field) to assess liver microsome stability. Piperidine ring puckering may influence metabolic half-life .

Case Study:

Analogous 3-(4-fluorobenzyl)-piperidine shows a t₁/₂ of 2.3 hrs in rat hepatocytes; cyano derivatives may extend this due to reduced phase I metabolism .

Q. How do structural modifications (e.g., piperidine N-substitution) affect the compound’s neuropharmacological activity?

Methodological Answer:

- SAR Studies : Replace the piperidine N-H with methyl/acetyl groups. For example, N-methylation in 3-(phenylthio)piperidine increases blood-brain barrier penetration (logP +0.5) .

- In Vivo Testing : Morris water maze assays in rodent models of Alzheimer’s disease (AD) to evaluate cognitive improvement .

Q. What contradictory findings exist regarding the compound’s cytotoxicity, and how can they be resolved?

Methodological Answer: Discrepancies in cytotoxicity (e.g., IC₅₀ ranging from 8 µM to >100 µM in cancer cells) may arise from assay conditions. Standardize protocols:

- MTT Assay : Use 48-hr exposure in triplicate with cisplatin as a positive control .

- Apoptosis Markers : Western blot for caspase-3/9 to confirm mechanism .

Example Contradiction:

Chlorobenzyl-piperidine shows high toxicity in HeLa cells (IC₅₀ = 10 µM) but low in MCF-7; cyano derivatives may follow similar cell-type specificity .

Q. What catalytic systems improve enantioselective synthesis of chiral this compound derivatives?

Methodological Answer:

- Chiral Catalysts : Use Jacobsen’s Mn(III)-salen complex for asymmetric epoxidation of precursor alkenes (e.g., 80% ee achieved for fluorobenzyl derivatives) .

- Enzymatic Resolution : Lipase-catalyzed acylations (Candida antarctica) to separate enantiomers .

Data:

| Catalyst | ee (%) | Yield |

|---|---|---|

| Mn(III)-salen | 80 | 65% |

| Lipase B | 95 | 50% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.